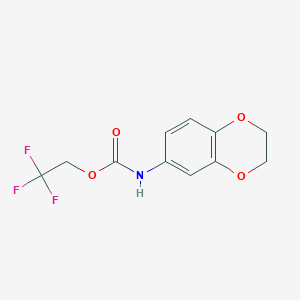

2,2,2-trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

描述

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c12-11(13,14)6-19-10(16)15-7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQOIYHIJXVUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of 2,2,2-Trifluoroethyl N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Carbamate are bacterial biofilms, specifically those of B. subtilis and E. coli . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics.

Mode of Action

It has been observed to inhibit the growth of bacterial biofilms , suggesting that it may interfere with biofilm formation or maintenance.

Biochemical Pathways

The compound is believed to act through a trifluoromethyl radical-triggered α,β-conjugated addition/intramolecular 6-exo cyclization/iodination, with the formation of multiple bonds . This reaction proceeds well without any metals or photo-redox catalysts at room temperature .

Result of Action

The compound has been found to be an effective antibacterial agent, inhibiting the growth of bacterial biofilms . Specifically, it has shown a 60.04% bacterial biofilm growth inhibition against B. subtilis and E. coli .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction involving this compound proceeds well under ultraviolet irradiation and at room temperature

生物活性

2,2,2-Trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (CAS No. 1087798-34-2) is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a trifluoroethyl group, which is often associated with enhanced pharmacological properties due to its effects on lipophilicity and metabolic stability.

The chemical formula for this compound is , with a molecular weight of 277.2 g/mol. The structure includes a benzodioxin moiety which is known for various biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀F₃NO₄ |

| Molecular Weight | 277.2 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity

Research indicates that compounds containing the trifluoroethyl group can exhibit significant biological activity. This section reviews the available literature on the biological effects of this compound.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The benzodioxin structure is known to participate in various biochemical pathways, potentially influencing enzyme activity or receptor binding.

Pharmacological Effects

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are scarce, related research provides valuable context:

- Study on Trifluoromethyl Compounds : A review highlighted that trifluoromethyl groups enhance the binding affinity and selectivity of drug candidates in various biological assays . This suggests that the compound may possess similar advantages.

- Electrochemical Synthesis and Applications : Recent advancements in synthetic methodologies have allowed for the efficient production of trifluoromethyl-containing compounds . This opens avenues for exploring their biological activities through newly developed synthetic routes.

相似化合物的比较

Comparison with Structural Analogues

Functional Group and Substituent Variations

The table below highlights key structural and functional differences between the target compound and related benzodioxin derivatives:

*Calculated based on molecular formulas from cited evidence.

Sulfonamide Derivatives

- N-(Benzodioxin-6-yl)-4-methylbenzenesulfonamide (3): Exhibited lipoxygenase inhibition (compound 5c: 49.2% inhibition vs. aureus or P. aeruginosa .

- N-Alkyl/Aralkyl-4-nitrobenzenesulfonamides : Derivatives like 5e and 5f showed biofilm inhibition (56–62% against E. coli and B. subtilis) with low cytotoxicity .

Carboxylic Acid and Pyrrole Derivatives

- 2-(Benzodioxin-6-yl)acetic acid : Demonstrated anti-inflammatory activity in rat paw edema assays, matching ibuprofen’s efficacy .

- Pyrrole-acetic acid hybrids : Compound 162 (2-[N-(benzodioxin-6-yl)pyrrol-2-yl]acetic acid) surpassed ibuprofen in anti-inflammatory potency .

Carbamate Derivatives

- Enhanced metabolic stability : Fluorination often reduces susceptibility to enzymatic degradation.

- Increased lipophilicity : May improve blood-brain barrier penetration or tissue uptake compared to polar sulfonamides or carboxylic acids.

Structural and Pharmacokinetic Implications

- Carbamate vs.

- Trifluoroethyl vs. Methyl/Nitro Groups : The electron-withdrawing trifluoromethyl group could modulate electronic effects on the benzodioxin ring, affecting receptor binding or enzymatic interactions.

- Molecular Weight : The target compound’s lower molecular weight (277.2 vs. 350–400 for sulfonamide derivatives) may favor better oral bioavailability.

准备方法

Carbamate Formation via 2,2,2-Trifluoroethyl Chloroformate

A common approach to synthesize trifluoroethyl carbamates is the reaction of the amine with 2,2,2-trifluoroethyl chloroformate. The reaction proceeds as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,3-dihydro-1,4-benzodioxin-6-amine + 2,2,2-trifluoroethyl chloroformate | The amine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran under cooling (0–5 °C). |

| 2 | Base addition (e.g., triethylamine or pyridine) | To neutralize the released HCl and promote carbamate formation. |

| 3 | Stirring at 0–25 °C for several hours | Reaction monitored by TLC or HPLC until completion. |

| 4 | Work-up | Quenching with water, extraction, drying, and purification by recrystallization or chromatography. |

This method is efficient and widely used for carbamate synthesis, yielding the target compound as a powder with molecular formula C11H10F3NO4 and molecular weight 277.2 g/mol.

Coupling via Activated Carbonate Intermediates

Another synthetic route involves:

- Preparation of an activated carbonate intermediate from 2,2,2-trifluoroethanol.

- Subsequent nucleophilic substitution by the amine to form the carbamate bond.

- Use of polar aprotic solvents such as DMF or DMSO and bases like lithium hydride to promote coupling.

This method is similar to the synthesis of related benzodioxin derivatives and allows for good control over reaction conditions and yields.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction with 2,2,2-trifluoroethyl chloroformate | Amine + 2,2,2-trifluoroethyl chloroformate + base | 0–25 °C, inert solvent, several hours | High yield, straightforward, well-established | Use of reactive chloroformates (toxic, moisture-sensitive) |

| One-pot CO2/Alcohol/Amine coupling | Amine + 2,2,2-trifluoroethanol + CO2 + catalyst | Mild, catalytic, phosgene-free | Green chemistry approach, avoids toxic reagents | Requires specialized catalysts, less common for this compound |

| Activated carbonate intermediate coupling | Activated carbonate + amine + base (e.g., LiH) | Polar aprotic solvent, room temperature | Good control, adaptable to various amines | Multi-step, requires preparation of intermediates |

Research Findings and Notes

- The 2,3-dihydro-1,4-benzodioxin-6-amine moiety is reactive towards carbamoylating agents under alkaline or neutral conditions, facilitating carbamate formation.

- Spectroscopic characterization (IR, 1H-NMR) confirms carbamate formation by the presence of characteristic N-H stretching (~3248 cm^-1) and carbamate carbonyl signals (~1700 cm^-1, depending on solvent).

- The trifluoroethyl group imparts unique physicochemical properties such as increased lipophilicity and metabolic stability, making such carbamates valuable in medicinal chemistry.

- Safety data for the compound are limited; standard precautions for handling fluorinated carbamates and amines apply.

常见问题

Q. What are the optimized synthetic routes for 2,2,2-trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a trifluoroethyl carbamate derivative. Key steps include:

- Use of tert-butyl carbamate or benzyl carbamate as amine-protecting groups to prevent side reactions .

- Solvent selection (e.g., dioxane or DMF) and catalysts (e.g., LiH) to enhance reaction efficiency .

- Temperature optimization (e.g., reflux under solvent-free conditions) to achieve yields >75% .

- Purification via column chromatography or recrystallization, monitored by TLC or HPLC for purity validation .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for confirming its identity?

Methodological Answer:

- 1H/13C NMR : Assigns protons and carbons in the benzodioxin and trifluoroethyl groups. For example, the trifluoroethyl group shows distinct splitting patterns (e.g., quartet at δ 4.5–4.7 ppm) .

- IR Spectroscopy : Confirms carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .

Q. What are the solubility and stability profiles of the compound under varying pH and storage conditions?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Adjusting pH (e.g., using Na₂CO₃) can enhance aqueous solubility .

- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Stability studies (TGA/DSC) show decomposition above 150°C .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s enzyme inhibition mechanism, particularly for α-glucosidase or acetylcholinesterase?

Methodological Answer:

- Docking Studies (AutoDock/Vina) : Simulate binding to enzyme active sites (e.g., α-glucosidase PDB: 2ZE0). The benzodioxin moiety interacts with hydrophobic pockets, while the carbamate group forms hydrogen bonds with catalytic residues .

- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- In Silico SAR : Modify substituents on the benzodioxin ring to predict enhanced inhibitory potency .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Bioavailability Optimization : Use pharmacokinetic studies (e.g., Caco-2 permeability assays) to identify poor absorption. Prodrug strategies (e.g., esterification) may improve bioavailability .

- Metabolite Profiling (LC-MS/MS) : Identify active metabolites contributing to in vivo effects but absent in vitro .

- Dose-Response Calibration : Adjust dosing regimens based on species-specific metabolic rates (e.g., murine vs. human liver microsomes) .

Q. What strategies are effective in resolving conflicting NMR or crystallographic data during structural analysis?

Methodological Answer:

- Dynamic NMR Experiments : Vary temperature (e.g., 25–100°C) to detect conformational exchange broadening in carbamate protons .

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., Br derivatives) to resolve ambiguous electron density .

- DFT Calculations : Compare experimental and theoretical chemical shifts (e.g., B3LYP/6-31G*) to validate assignments .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Electron-Withdrawing Substituents : Introduce halogens (F/Cl) at the benzodioxin 6-position to increase electrophilicity and enzyme binding .

- Trifluoroethyl Modifications : Replace with bulkier groups (e.g., pentafluoropropyl) to enhance hydrophobic interactions .

- Bioisosteric Replacement : Substitute the carbamate with urea or thiocarbamate to modulate potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。